molecular formula C8H6ClNSe B14616585 (2-Chlorophenyl)methyl selenocyanate CAS No. 57239-47-1

(2-Chlorophenyl)methyl selenocyanate

Cat. No.: B14616585
CAS No.: 57239-47-1
M. Wt: 230.56 g/mol
InChI Key: VNZGQJSRTZAJJB-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methyl selenocyanate is an organoselenium compound with the molecular formula C8H6ClNSe

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)methyl selenocyanate typically involves the reaction of 2-chlorobenzyl chloride with potassium selenocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)methyl selenocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

(2-Chlorophenyl)methyl selenocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methyl selenocyanate involves its interaction with biological molecules. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, it may interact with specific enzymes and proteins, modulating their activity and influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzyl selenocyanate
  • Benzyl selenocyanate
  • Phenyl selenocyanate

Uniqueness

(2-Chlorophenyl)methyl selenocyanate is unique due to the presence of both a chlorine atom and a selenocyanate group on the benzyl ring. This combination imparts distinct chemical reactivity and biological activity compared to other selenocyanate compounds .

Properties

CAS No.

57239-47-1

Molecular Formula

C8H6ClNSe

Molecular Weight

230.56 g/mol

IUPAC Name

(2-chlorophenyl)methyl selenocyanate

InChI

InChI=1S/C8H6ClNSe/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2

InChI Key

VNZGQJSRTZAJJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C[Se]C#N)Cl

Origin of Product

United States

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